N-[[4-(diethylamino)-2-fluorophenyl]methylideneamino]-N-phenylnaphthalen-1-amine
Description
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone is a hydrazone derivative characterized by a benzaldehyde core substituted with a diethylamino group at position 4 and a fluorine atom at position 2. The hydrazone moiety is linked to a 1-naphthylphenyl group, imparting steric bulk and electronic effects. This compound is structurally distinct due to the synergistic interplay of its electron-donating diethylamino group, electron-withdrawing fluorine substituent, and the conjugated hydrazone system. These features influence its physicochemical properties, such as solubility, stability, and reactivity, making it valuable in applications like organic synthesis and materials science .
Properties
CAS No. |
94089-09-5 |
|---|---|
Molecular Formula |
C27H26FN3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[[4-(diethylamino)-2-fluorophenyl]methylideneamino]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C27H26FN3/c1-3-30(4-2)24-18-17-22(26(28)19-24)20-29-31(23-13-6-5-7-14-23)27-16-10-12-21-11-8-9-15-25(21)27/h5-20H,3-4H2,1-2H3 |
InChI Key |
YXDPHFMZUXCOOE-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC2(CC=CC=C2)C3=CC=CC4=CC=CC=C43)F |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC2(CC=CC=C2)C3=CC=CC4=CC=CC=C43)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone typically involves the condensation reaction between 4-(Diethylamino)-2-fluorobenzaldehyde and 1-naphthylphenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly against breast and pancreatic cancer cell lines.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, in cancer cells, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzaldehyde Core
2-Chloro-4-(diethylamino)benzaldehyde 2-naphthylphenylhydrazone
- Substituents: Chloro (Cl) at position 2, diethylamino at position 3.
- Impact : The chloro group increases electron-withdrawing effects compared to fluorine, reducing aromatic ring electron density. This alters reactivity in nucleophilic substitution and photophysical behavior.
- Molecular Formula : C27H26ClN3 (Molar Mass: 427.97 g/mol) .
4-(Diethylamino)benzaldehyde diphenylhydrazone
- Substituents: Diethylamino at position 4; hydrazone linked to diphenyl.
- Impact: The absence of fluorine and substitution with diphenyl reduces steric hindrance compared to the naphthylphenyl group. This enhances solubility in non-polar solvents but decreases thermal stability .
4-(Dimethylamino)benzaldehyde derivatives
- Substituents: Dimethylamino instead of diethylamino.
- Impact: Reduced steric bulk and lower lipophilicity due to shorter alkyl chains. Dimethylamino derivatives exhibit higher solubility in polar solvents but lower membrane permeability in biological systems .
Hydrazone Moieties and Their Effects
Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone
- Structure : Hydrazone linked to a thiazole ring with a fluorophenyl group.
- Impact : The thiazole ring introduces heteroatom effects, enhancing hydrogen bonding and π-π stacking. Fluorophenyl substitution increases electrochemical stability, making it suitable for optoelectronic applications .
4-(Diethylamino)salicylaldehyde hydrazones
- Structure : Hydroxyl group at position 2 (salicylaldehyde backbone).
- Impact : The hydroxyl group enables chelation with metal ions, broadening applications in catalysis and sensor development. However, it reduces stability under acidic conditions compared to fluorine-substituted analogs .
Lipophilicity and Bioavailability
- The 1-naphthylphenyl group in 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone increases lipophilicity, enhancing cell membrane permeability compared to diphenylhydrazones .
- Fluorine substitution improves metabolic stability by resisting oxidative degradation, a critical advantage over chloro or methyl analogs in pharmaceutical contexts .
Thermal and Photochemical Stability
- Fluorine’s strong electronegativity stabilizes the hydrazone bond against hydrolysis, outperforming non-halogenated derivatives like 4-(dimethylamino)benzaldehyde hydrazones .
- The bulky naphthylphenyl group reduces photodegradation rates by limiting conformational flexibility, a key improvement over thiazole-linked hydrazones .
Data Tables
Table 1: Structural and Physical Properties of Selected Hydrazones
| Compound Name | Substituents (Benzaldehyde) | Hydrazone Group | Molecular Formula | Molar Mass (g/mol) | Key Property |
|---|---|---|---|---|---|
| 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone | 4-(Et₂N), 2-F | 1-naphthylphenyl | C27H26FN3 | 427.52 | High thermal stability, lipophilic |
| 2-Chloro-4-(diethylamino)benzaldehyde 2-naphthylphenylhydrazone | 4-(Et₂N), 2-Cl | 2-naphthylphenyl | C27H26ClN3 | 427.97 | Enhanced electron-withdrawing effects |
| 4-(Diethylamino)benzaldehyde diphenylhydrazone | 4-(Et₂N) | Diphenyl | C23H25N3 | 343.47 | Improved solubility in non-polar solvents |
| Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone | None | Thiazole-fluorophenyl | C16H12FN3S | 297.35 | Electrochemical stability |
Biological Activity
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone (CAS Number: 94089-09-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound is an analog of 4-(diethylamino)benzaldehyde, which has been established as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, enzymes implicated in various metabolic processes and cancer progression.
- Molecular Formula : C27H26FN3
- Molecular Weight : 411.514 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 571.7 °C at 760 mmHg
- LogP : 8.12
Biological Activity Overview
The biological activity of 4-(diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone primarily revolves around its role as an ALDH inhibitor. ALDH enzymes are often overexpressed in tumors, contributing to chemoresistance and tumorigenesis.
Inhibition of Aldehyde Dehydrogenase (ALDH)
Research has shown that compounds related to 4-(diethylamino)benzaldehyde exhibit significant inhibitory effects on various ALDH isoforms:
- ALDH1A3 : Potent inhibitors have been identified with IC50 values ranging from 1.29 to 5.67 µM.
- ALDH3A1 : Similar potency was observed, indicating potential therapeutic applications in cancers where these isoforms are overexpressed.
A study highlighted the effectiveness of several analogs, including those derived from the diethylamino scaffold, showing enhanced cytotoxicity against prostate cancer cell lines compared to the parent compound DEAB .
Case Study 1: Prostate Cancer Cell Lines
In a study evaluating the cytotoxic effects of various DEAB analogs, it was found that:
- Compounds demonstrated IC50 values between 10–200 µM , indicating a dose-dependent response in three different prostate cancer cell lines (PC3, LNCaP, DU145).
- Notably, compounds with diethylamine groups showed improved activity compared to others with less lipophilic substituents .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed:
- The structural features of the compounds significantly influenced their inhibitory potency against specific ALDH isoforms.
- The presence of para-substituted functional groups enhanced binding affinity and selectivity towards active sites in ALDH enzymes .
Data Table: Summary of Biological Activities
| Compound Name | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| 4-(Diethylamino)-2-fluorobenzaldehyde | ALDH1A3 | <10 | Potent inhibitor |
| Analog Compound A | ALDH3A1 | 1.29 | More potent than DEAB |
| Analog Compound B | ALDH3A1 | 5.67 | Comparable potency |
| DEAB | Various | >200 | Less effective than its analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
